3-{4-(2-methylpropyl)-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
Overview
Description
3-{4-(2-methylpropyl)-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a pyridine ring fused with a triazole moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-(2-methylpropyl)-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the pyridine ring and other substituents. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{4-(2-methylpropyl)-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{4-(2-methylpropyl)-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{4-(2-methylpropyl)-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar structural features and are used in the production of dyes and herbicides.
Other Triazole Derivatives: Compounds with similar triazole rings but different substituents, which may exhibit varying biological activities and applications.
Uniqueness
3-{4-(2-methylpropyl)-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine stands out due to its unique combination of a pyridine ring and a triazole moiety, along with specific substituents that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[4-(2-methylpropyl)-5-(2-phenoxyethylsulfanyl)-1,2,4-triazol-3-yl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-15(2)14-23-18(16-7-6-10-20-13-16)21-22-19(23)25-12-11-24-17-8-4-3-5-9-17/h3-10,13,15H,11-12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDBTUUVVNDLGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NN=C1SCCOC2=CC=CC=C2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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